molecular formula C19H14ClN3O2 B5912632 phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime

phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime

Cat. No. B5912632
M. Wt: 351.8 g/mol
InChI Key: DSXXHOOIMRCJPW-PTGBLXJZSA-N
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Description

Phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime, also known as CMPO, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

Phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime acts as a chelating agent by forming a complex with metal ions through the oxygen and nitrogen atoms in the molecule. The complex formed is stable and can be easily separated from the aqueous solution. phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has a high affinity for actinides and lanthanides, making it an effective extractant in nuclear fuel reprocessing.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. However, studies have shown that phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime does not have any significant toxicity or adverse effects on human health. It is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in laboratory experiments include its high selectivity for actinides and lanthanides, its stability in aqueous solutions, and its ability to form stable complexes with metal ions. However, the limitations of using phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime include its low solubility in organic solvents, its tendency to form emulsions, and its high cost.

Future Directions

There are several future directions for the use of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in scientific research. One direction is the development of new materials for catalysis using phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime as a ligand. Another direction is the use of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in the extraction of rare earth elements from aqueous solutions. Additionally, phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime can be used in the development of new metal-organic frameworks for various applications. Further research is needed to explore the potential of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in these areas.
Conclusion:
In conclusion, phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is a promising compound that has been widely used in scientific research. Its high selectivity for actinides and lanthanides, stability in aqueous solutions, and ability to form stable complexes with metal ions make it an effective extractant in nuclear fuel reprocessing. However, its low solubility in organic solvents, tendency to form emulsions, and high cost limit its use in laboratory experiments. Further research is needed to explore the potential of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in the development of new materials for catalysis, the extraction of rare earth elements, and the synthesis of metal-organic frameworks.

Synthesis Methods

Phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime can be synthesized using various methods, including the reaction of 4-pyridinecarboxaldehyde with phenylacetonitrile followed by a reaction with hydroxylamine-O-sulfonic acid and 2-chlorobenzoyl chloride. Another method involves the reaction of 4-pyridinecarboxaldehyde with phenylacetonitrile followed by a reaction with hydroxylamine hydrochloride and 2-chlorobenzoyl chloride. The yield of phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime using these methods is around 60-70%.

Scientific Research Applications

Phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been extensively used in scientific research as a chelating agent for the separation of actinides and lanthanides. It has also been used as an extractant in nuclear fuel reprocessing and in the treatment of radioactive waste. phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has shown promising results in the extraction of rare earth elements from aqueous solutions and in the separation of actinides from lanthanides. Moreover, phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been used in the development of new materials for catalysis and in the synthesis of metal-organic frameworks.

properties

IUPAC Name

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-16-8-4-5-9-17(16)22-19(24)25-23-18(14-6-2-1-3-7-14)15-10-12-21-13-11-15/h1-13H,(H,22,24)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXXHOOIMRCJPW-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=CC=C2Cl)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate

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